Velmupressin is classified as a peptidic compound, specifically a cyclic peptide. It is derived from modifications of natural vasopressin, a hormone that regulates water balance in the body. The acetate form indicates that the compound has been acetylated, which can enhance its stability and solubility.
The synthesis of Velmupressin (acetate) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide structure. Key steps in the synthesis may include:
These methods require careful control of reaction conditions and purification processes to ensure high yield and purity of the final product .
Velmupressin (acetate) has a complex molecular structure characterized by its cyclic nature. The specific sequence of amino acids contributes to its function as a V2 receptor agonist. The molecular formula can be represented as:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its binding interactions with the V2 receptor .
Velmupressin (acetate) undergoes various chemical reactions during its synthesis, including:
Understanding these reactions is essential for optimizing synthesis protocols and improving yields .
Velmupressin exerts its effects primarily through activation of the V2 receptor, which is involved in regulating water reabsorption in the kidneys. Upon binding to this receptor, Velmupressin triggers a cascade of intracellular events leading to:
This mechanism underlies its potential therapeutic applications in managing conditions such as diabetes insipidus and certain forms of hyponatremia .
Velmupressin (acetate) exhibits several key physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
Velmupressin (acetate) has several important applications in scientific research, including:
The ongoing research into Velmupressin highlights its significance in both basic science and clinical applications .
Velmupressin acetate is a synthetic peptide analog of arginine-vasopressin (AVP) engineered for enhanced selectivity towards the vasopressin V2 receptor (V2R). Its molecular structure features critical modifications to the native AVP scaffold: replacement of L-arginine at position 8 with D-arginine enhances metabolic stability, while acetylation of the N-terminal cysteine residue optimizes receptor binding affinity. These modifications exploit stereochemical constraints within the V2R ligand-binding pocket, specifically favoring interactions with transmembrane helices 3, 5, and 7 where the receptor’s peptide-binding domain resides [5] [6].
Molecular docking simulations reveal that Velmupressin’s Tyr²-Phe³-Asn⁴ motif forms hydrogen bonds with Gln⁹⁶, Asn⁹⁷, and Asp¹²³ of the human V2R, analogous to native AVP interactions. However, its D-Arg⁸ sidechain establishes enhanced ionic contacts with Glu²⁹⁷ in helix 7—a residue critical for distinguishing V2R from V1a/V1b subtypes. This residue-specific engagement underlies Velmupressin’s >100-fold selectivity for V2R over V1a receptors, minimizing off-target vasoconstrictive effects [5] [6].
Table 1: Structural Motifs Governing Velmupressin-V2R Selectivity
| Velmupressin Position | Structural Feature | V2R Interaction Partner | Functional Consequence |
|---|---|---|---|
| N-terminal Cys | Acetylation | Hydrophobic pocket (TM3) | Increased binding affinity |
| Tyr² | Phenolic hydroxyl | Gln⁹⁶ (TM2) | Hydrogen bonding stabilization |
| D-Arg⁸ | Guanidinium group | Glu²⁹⁷ (TM7) | Ionic bond enabling V2R selectivity |
| C-terminal amide | Carboxamide | Asn³¹⁰ (TM7) | Mimics native AVP conformation |
V2R engagement by Velmupressin initiates canonical Gαs-protein coupling within seconds. Conformational changes in the receptor’s intracellular loops facilitate GDP/GTP exchange on the Gαs subunit, triggering dissociation of the Gαs-GTP complex from Gβγ. This active complex directly stimulates adenylate cyclase isoforms AC3, AC6, and AC9 in renal collecting duct cells [4] [6].
Notably, AC9 exhibits unique ligand-dependent trafficking behavior. Following Velmupressin-induced V2R internalization, AC9 co-traffics with activated receptors to early endosomes via a Gαs-dependent mechanism. This spatial reorganization enables sustained cAMP production from endomembranes, accounting for >30% of total cellular cAMP accumulation at 15 minutes post-stimulation. In contrast, AC1 remains plasma membrane-resident and contributes primarily to the initial cAMP wave [4].
cAMP dynamics exhibit compartmentalization:
Velmupressin’s antidiuretic action hinges on AQP2 redistribution in renal principal cells. PKA phosphorylation of AQP2 at Ser²⁵⁶ triggers a cascade of protein interactions:
Live-cell imaging reveals Velmupressin (10⁻⁹ M) increases apical AQP2 density 3.2-fold within 15 minutes. This process requires intact microtubules—disruption with nocodazole reduces translocation efficiency by 85%. Phosphoproteomic analyses identify additional PKA targets in the translocation machinery, including:
Table 2: Key Proteins in Velmupressin-Induced AQP2 Translocation
| Protein | Phosphorylation Site | Functional Role | Effect of Phosphorylation |
|---|---|---|---|
| AQP2 | S256 | Water channel pore | Induces conformational change enabling membrane insertion |
| Ezrin | T567 | Cytoskeleton-vesicle linker | Enhances AQP2 vesicle docking |
| Synaptopodin | S275 | Actin stabilization | Releases AQP2 vesicles from cytoskeletal constraints |
| Myosin-Vb | S1504 | Molecular motor | Accelerates vesicular transport |
Beyond renal actions, Velmupressin activates V2R on endothelial cells, triggering exocytosis of Weibel-Palade bodies (WPBs). These secretory organelles store von Willebrand factor (VWF), P-selectin, and angiopoietin-2 in helical tubules. Velmupressin stimulates two distinct exocytotic modes:
The dominant mode depends on second messengers:
WPB maturation critically influences secretion dynamics. Adaptor protein complex 3 (AP-3) delivers VAMP8—the primary WPB v-SNARE—from endosomes to maturing WPBs. AP-3 deficiency (e.g., Hermansky-Pudlak Syndrome Type 2) reduces VAMP8 incorporation by 90%, impairing Velmupressin-stimulated VWF secretion by 65% [10].
Prolonged Velmupressin exposure induces V2R desensitization through hierarchical mechanisms:
V2R trafficking fate depends on ligand occupancy:
APPL1 phosphorylation at Ser⁴¹⁰ by endosomal PKA creates a scaffold for GIPC binding, directing V2R to the recycling pathway. CRISPR-Cas9 knockout of APPL1 reduces Velmupressin-promoted V2R recycling by 70% and prolongs cAMP signaling from endosomes by 3-fold. This demonstrates how spatial control of second messenger production is gated by receptor trafficking machinery [7].
Receptor oligomerization further modulates desensitization. V2R forms heterodimers with V1a receptors, adopting V1a-like internalization kinetics. This cross-regulation expands Velmupressin’s signaling profile beyond canonical V2R pathways in cell types expressing multiple vasopressin receptor subtypes [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5